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Compound of Interest

Compound Name: ABN401

Cat. No.: B10831495 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of ABN401, a potent

and highly selective ATP-competitive inhibitor of the c-Met receptor tyrosine kinase. The data

and experimental methodologies presented herein are crucial for understanding the therapeutic

potential and off-target effects of this compound in the context of MET-addicted cancers.

Kinase Selectivity Profile
ABN401 has demonstrated exceptional selectivity for c-Met kinase. In a comprehensive

screening against a large panel of kinases, ABN401 exhibited minimal off-target activity,

highlighting its potential for a favorable safety profile in clinical applications.

Quantitative Kinase Inhibition Data
The kinase inhibitory activity of ABN401 was assessed against a panel of 571 kinases,

including 369 wild-type kinases and 202 kinase mutants.[1] The results underscore the high

potency and selectivity of ABN401 for its intended target. At a concentration of 1 µM, ABN401
potently inhibited MET kinase while showing minimal inhibition of other kinases.[1]
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Target Kinase % Inhibition at 1 µM IC50 (nM) Kinase Family

MET 98%[1] 10[1] Tyrosine Kinase

CLK1 37%[1] Not Reported CMGC

CLK4 45% Not Reported CMGC

Table 1: Selectivity profile of ABN401 against MET and key off-target kinases.

Furthermore, ABN401 demonstrated potent cytotoxic activity in cancer cell lines characterized

by MET oncogenic addiction, with IC50 values in the low nanomolar range.

Cell Line MET Status IC50 (nM)

SNU5 MET Amplification ~2-43

SNU620 MET Amplification ~2-43

Hs746T MET Amplification ~2-43

MKN45 MET Amplification ~2-43

EBC-1 MET Amplification ~2-43

H1993 MET Amplification ~2-43

SNU638 c-MET Overexpression ~2-43

Table 2: Cytotoxic activity of ABN401 in MET-addicted cancer cell lines.

ABN401 also showed inhibitory activity against several MET kinase domain mutants.
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MET Mutant Inhibition Status

P991S Inhibited

T992I Inhibited

V1092I Inhibited

T1173I Inhibited

Y1235D Inhibited

M1250T Inhibited

Table 3: ABN401 activity against MET kinase mutants.

Experimental Protocols
The following sections detail the methodologies employed to generate the selectivity and

activity data for ABN401.

Kinase Selectivity Profiling
The kinase selectivity of ABN401 was determined using a radiometric assay that measures the

incorporation of ³³P from [γ-³³P]ATP into a protein or peptide substrate. The screening was

performed by Reaction Biology Corp.

Protocol:

Reaction Mixture Preparation: A base reaction buffer containing 20 mM Hepes (pH 7.5), 10

mM MgCl₂, 1 mM EGTA, 0.01% Brij35, 0.02 mg/ml BSA, 0.1 mM Na₃VO₄, 2 mM DTT, and

1% DMSO is prepared.

Compound Addition: ABN401 or control compounds are added to the reaction mixture.

Kinase and Substrate Addition: The specific kinase and its corresponding substrate are

added to the reaction mixture.

Reaction Initiation: The kinase reaction is initiated by the addition of [γ-³³P]ATP.
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Incubation: The reaction is allowed to proceed at 30°C for a specified time (typically 60

minutes).

Reaction Termination and Substrate Capture: The reaction is stopped, and the

phosphorylated substrate is captured on a filter membrane or a scintillant-coated plate.

Washing: The filter or plate is washed to remove unincorporated [γ-³³P]ATP.

Signal Detection: The amount of incorporated ³³P is quantified using a scintillation counter.

The percentage of kinase inhibition is calculated relative to a DMSO control.

Reaction Preparation Kinase Reaction Detection

Reaction Buffer ABN401/Control Kinase + Substrate Initiation (γ-³³P-ATP) Incubation (30°C) Termination & Capture Washing Scintillation Counting

Click to download full resolution via product page

Kinase Selectivity Assay Workflow

Cell Viability Assay (WST Assay)
The cytotoxic effects of ABN401 on various cancer cell lines were determined using the Water

Soluble Tetrazolium Salt (WST) assay. This colorimetric assay measures the metabolic activity

of viable cells.

Protocol:

Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and

allowed to adhere overnight.

Compound Treatment: Cells are treated with various concentrations of ABN401 or a vehicle

control (DMSO) for 72 hours.

WST Reagent Addition: WST reagent is added to each well and the plates are incubated for

a specified period (typically 1-4 hours) at 37°C. During this time, mitochondrial

dehydrogenases in viable cells cleave the tetrazolium salt into a colored formazan product.
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Absorbance Measurement: The absorbance of the formazan product is measured using a

microplate reader at a wavelength of approximately 450 nm.

Data Analysis: The absorbance values are used to calculate the percentage of cell viability

relative to the vehicle-treated control cells. The IC50 values are determined by plotting cell

viability against the logarithm of the drug concentration.

Cell Seeding (96-well plate) Compound Treatment (72h) WST Reagent Addition Incubation (1-4h, 37°C) Absorbance Measurement (450nm) IC50 Calculation

Click to download full resolution via product page

WST Cell Viability Assay Workflow

Western Blot Analysis
Western blotting was employed to assess the effect of ABN401 on the phosphorylation status

of c-Met and its downstream signaling proteins.

Protocol:

Cell Lysis: Cells treated with ABN401 are lysed in a buffer containing protease and

phosphatase inhibitors to preserve the phosphorylation state of proteins.

Protein Quantification: The total protein concentration of the lysates is determined using a

standard protein assay (e.g., BCA assay).

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium

dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or

PVDF membrane.

Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in

TBST) to prevent non-specific antibody binding.

Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for

total c-Met, phosphorylated c-Met (p-c-Met, Tyr1234/1235), and downstream signaling
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proteins (e.g., total and phosphorylated AKT and ERK).

Secondary Antibody Incubation: After washing, the membrane is incubated with a

horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary

antibody.

Signal Detection: The protein bands are visualized using an enhanced chemiluminescence

(ECL) detection system.

c-Met Signaling Pathway Inhibition
ABN401 exerts its anti-tumor effects by inhibiting the c-Met signaling cascade. Upon binding of

its ligand, Hepatocyte Growth Factor (HGF), or through oncogenic mutations, c-Met undergoes

dimerization and autophosphorylation at key tyrosine residues (Y1234 and Y1235) in its kinase

domain. This activation leads to the recruitment and phosphorylation of downstream signaling

molecules, including those in the PI3K/AKT and RAS/MAPK pathways, which promote cell

proliferation, survival, and migration. ABN401, as an ATP-competitive inhibitor, blocks the initial

autophosphorylation of c-Met, thereby abrogating the entire downstream signaling cascade.
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ABN401 Inhibition of c-Met Signaling
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In summary, ABN401 is a highly potent and selective c-Met inhibitor with minimal off-target

effects observed in extensive kinase screening. Its mechanism of action involves the direct

inhibition of c-Met autophosphorylation, leading to the suppression of downstream pro-

tumorigenic signaling pathways. The detailed experimental protocols provided in this guide

offer a framework for the continued investigation and development of this promising therapeutic

agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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